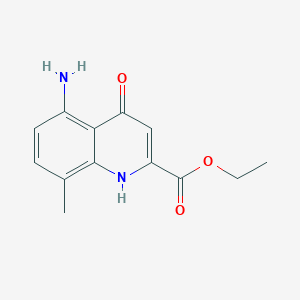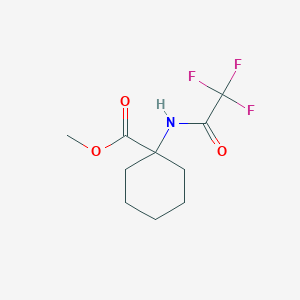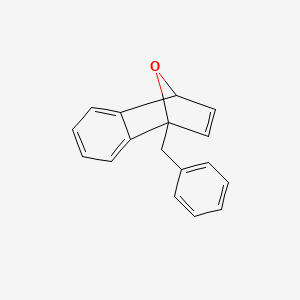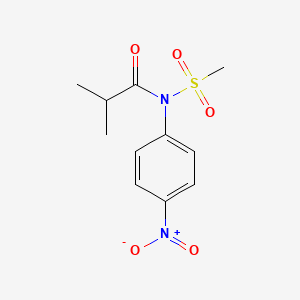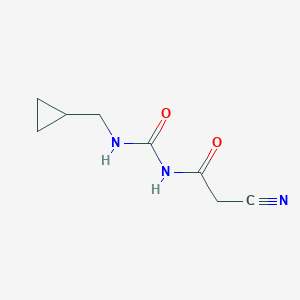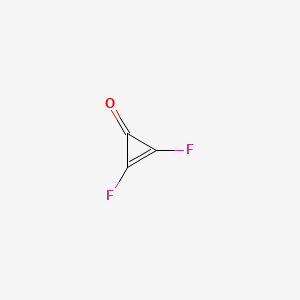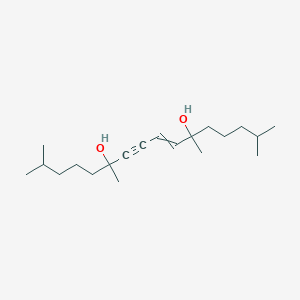![molecular formula C16H18O4 B14585519 Diethyl [(4-ethenylphenyl)methylidene]propanedioate CAS No. 61389-93-3](/img/structure/B14585519.png)
Diethyl [(4-ethenylphenyl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(4-ethenylphenyl)methylidene]propanedioate is an organic compound with a complex structure that includes both ester and vinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-ethenylphenyl)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-vinylbenzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 4-vinylbenzaldehyde reacts with the active methylene group of diethyl malonate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(4-ethenylphenyl)methylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Diethyl [(4-ethenylphenyl)methylidene]propanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [(4-ethenylphenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials due to its reactive vinyl group.
Mécanisme D'action
The mechanism of action of diethyl [(4-ethenylphenyl)methylidene]propanedioate involves its reactivity at the vinyl and ester groups. The vinyl group can participate in polymerization reactions, while the ester groups can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in condensation reactions.
4-vinylbenzaldehyde: Shares the vinyl group but lacks the ester functionality.
Diethyl [(4-ethoxyphenyl)methylidene]propanedioate: Similar structure but with an ethoxy group instead of a vinyl group.
Uniqueness
Diethyl [(4-ethenylphenyl)methylidene]propanedioate is unique due to the presence of both vinyl and ester groups, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
61389-93-3 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
diethyl 2-[(4-ethenylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C16H18O4/c1-4-12-7-9-13(10-8-12)11-14(15(17)19-5-2)16(18)20-6-3/h4,7-11H,1,5-6H2,2-3H3 |
Clé InChI |
RDHXQIGBAKMLOJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=C(C=C1)C=C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


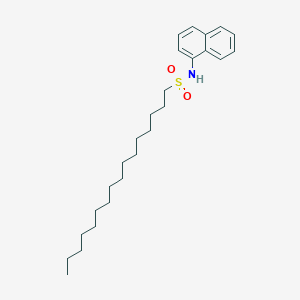
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)

